molecular formula C13H18N4O B2713667 1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2188733-69-7

1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2713667
CAS RN: 2188733-69-7
M. Wt: 246.314
InChI Key: RTTFGTBGQGMVOU-NSHDSACASA-N
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Description

1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one, commonly known as CTMP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is a potent inhibitor of dopamine and norepinephrine reuptake, and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

CTMP works by binding to the dopamine and norepinephrine transporters, thereby inhibiting their reuptake and increasing the levels of these neurotransmitters in the synapse. This leads to an increase in dopaminergic and noradrenergic activity in the brain, which has been shown to have a wide range of effects on behavior, cognition, and mood.
Biochemical and Physiological Effects:
CTMP has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive performance, and improved mood. It has also been shown to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.

Advantages and Limitations for Lab Experiments

The main advantage of CTMP as a research tool is its high selectivity and potency as an inhibitor of dopamine and norepinephrine reuptake. This makes it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, its use is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are a number of potential future directions for research on CTMP, including:
1. Further investigation of its potential therapeutic applications in the treatment of ADHD and depression.
2. Studies on the long-term effects of CTMP use on brain function and behavior.
3. Development of more selective and potent inhibitors of dopamine and norepinephrine reuptake.
4. Investigation of the potential use of CTMP as a tool for studying the role of dopamine and norepinephrine in addiction and substance abuse.
In conclusion, CTMP is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high selectivity and potency as an inhibitor of dopamine and norepinephrine reuptake make it a valuable tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, its use is limited by its potential toxicity and the need for careful handling and disposal. There are a number of potential future directions for research on CTMP, including further investigation of its potential therapeutic applications and the development of more selective and potent inhibitors of dopamine and norepinephrine reuptake.

Synthesis Methods

The synthesis of CTMP involves the reaction of 1-(2-bromoethyl)-2-pyrrolidinone with 4-cyclopropyl-1H-1,2,3-triazole-5-amine in the presence of a base. The reaction is carried out under an inert atmosphere and the resulting product is purified using standard chromatographic techniques.

Scientific Research Applications

CTMP has been widely used in scientific research as a tool to study the mechanisms of dopamine and norepinephrine reuptake inhibition. It has been shown to be a highly selective inhibitor of these transporters, and has been used to investigate the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name

1-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-2-13(18)17-7-3-4-11(17)8-16-9-12(14-15-16)10-5-6-10/h2,9-11H,1,3-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFGTBGQGMVOU-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1CN2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H]1CN2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one

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